(1R,3S)-RSL3

Stereochemistry Ferroptosis GPX4

Ferroptosis researchers require a stereochemically matched negative control to validate GPX4 target engagement, yet unsuitable diastereomers (1R,3R)-RSL3 or structurally distinct inhibitors like ML162 confound experimental interpretation. (1R,3S)-RSL3 (CAS 1219810-13-5) is the definitive low-activity enantiomer for this purpose. - 1,300-fold potency differential vs active (1S,3R)-RSL3 (EC50 5.2 µM vs 0.004 µM in HT22 cells) provides a clear quantitative benchmark for stereospecificity validation. - Superior to (1R,3R)-RSL3, which exhibits equipotent GPX4-independent cytotoxicity in CRC panels, invalidating it as a simple inactive control. - Essential for chemical proteomics (e.g., RSL3-yne pull-downs) to distinguish stereoselective selenoprotein interactions from non-specific covalent binding. Available in standard research quantities (5-200 mg) with documented purity and rapid global fulfillment.

Molecular Formula C23H21ClN2O5
Molecular Weight 440.9 g/mol
Cat. No. B12386372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-RSL3
Molecular FormulaC23H21ClN2O5
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
InChIInChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m0/s1
InChIKeyTXJZRSRTYPUYRW-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-RSL3 Procurement & Research Utility


(1R,3S)-RSL3 (CAS 1219810-13-5) is the less active (1R,3S)-enantiomer of the ferroptosis inducer RSL3 [(1S,3R)-RSL3] . As a stereoisomeric control compound in the chloroacetamide class, it is essential for investigating the stereospecific mechanisms of GPX4 inhibition, selenoproteome targeting, and ferroptosis induction [1]. Its procurement is critical for research requiring an inactive or low-activity matched control to validate the specific, stereochemistry-dependent effects of the active (1S,3R)-RSL3 enantiomer.

Stereochemical negative control for GPX4 inhibition studies
Matched control for chloroacetamide-based ferroptosis probes
Enables enantiomer-specific background subtraction in selenoproteome research

Why (1R,3S)-RSL3 Cannot Be Replaced


Substituting (1R,3S)-RSL3 with its active enantiomer (1S,3R)-RSL3, the diastereomer (1R,3R)-RSL3, or the structurally related inhibitor ML162 fundamentally alters or negates the intended experimental function. (1R,3S)-RSL3 exhibits a ~1300-fold reduction in cytotoxic potency in HT22 cells compared to (1S,3R)-RSL3, making it unsuitable as a GPX4 inhibition tool but invaluable as a stereochemical negative control . In contrast, (1R,3R)-RSL3 shows equipotent cellular activity to (1S,3R)-RSL3 in colorectal cancer cell panels despite not binding GPX4, invalidating its use as a simple inactive control [1]. Furthermore, ML162, while a chloroacetamide-based GPX4 inhibitor, has a distinct molecular structure and potency profile, including evidence of TXNRD1 inhibition, precluding its direct interchangeability as a control [2].

(1S,3R)-RSL3 exhibits high GPX4 inhibition activity and cannot serve as a negative control
(1R,3R)-RSL3 shows equipotent cytotoxicity to the active enantiomer in CRC cells despite not binding GPX4, making it unsuitable as a low-activity control
ML162 and ML210 differ in warhead chemistry and selectivity profiles; their off-target reactivity may not match chloroacetamide background

(1R,3S)-RSL3 Head-to-Head Comparisons


Chirality-Driven Potency: (1R,3S) vs. (1S,3R)-RSL3

In direct cell viability assays, (1R,3S)-RSL3 exhibits a 1,300-fold reduction in cytotoxic potency compared to the active enantiomer (1S,3R)-RSL3. This differential defines its primary utility as a stereochemical negative control for confirming on-target, stereospecific effects in ferroptosis research [1].

Chirality Potency
Head-to-head
1,300-fold lower cytotoxicity
(1R,3S) EC50 5.2 µM vs (1S,3R) EC50 0.004 µM
Supports stereospecific negative control validation
HT22 cells, 16 h treatment, cell viability assay
Stereochemistry Ferroptosis GPX4 Negative Control

Divergent Cellular Activity vs. (1R,3R)-RSL3

Unlike (1R,3S)-RSL3's low activity, the diastereomer (1R,3R)-RSL3 exhibits equipotent activity to the active (1S,3R)-RSL3 across a panel of colorectal cancer (CRC) cell lines, despite its inability to bind GPX4. This indicates a GPX4-independent cytotoxic mechanism, which is distinct from (1R,3S)-RSL3's profile [1].

Divergent Activity vs (1R,3R)-RSL3
Head-to-head
(1R,3S): Low activity (EC50 5.2 µM in HT22)
(1R,3R): Equipotent to (1S,3R) in CRC cell lines
Distinguishes GPX4-dependent from GPX4-independent cytotoxicity
CRC cell line panel; HT22 for (1R,3S) reference
Stereochemistry GPX4 Colorectal Cancer Control Compound

Distinct Potency and Selectivity vs. ML162

ML162 is a structurally distinct GPX4 inhibitor with a different potency and selectivity profile compared to RSL3 enantiomers. ML162 demonstrates potent and selective lethality against HRASG12V-expressing cells (IC50 = 25 nM) versus wild-type cells (IC50 = 578 nM), a profile not matched by (1R,3S)-RSL3's low activity [1]. Furthermore, recent studies indicate that both RSL3 and ML162 may function as TXNRD1 inhibitors rather than direct GPX4 inhibitors, highlighting complex and non-interchangeable mechanisms [2].

Distinct Selectivity vs ML162
Cross-study
(1R,3S): Low activity, no RAS mutant selectivity
ML162: IC50 25 nM (HRASG12V), 578 nM (WT)
Supports selective probe procurement for RAS-driven model studies
BJ fibroblasts (ML162) / HT22 (RSL3)
GPX4 Ferroptosis RAS Selectivity

Warhead Chemistry and Proteome Reactivity vs. ML210

ML210, a GPX4 inhibitor with a nitroisoxazole warhead, demonstrates a markedly different proteome reactivity profile compared to chloroacetamide-based inhibitors like RSL3. An alkyne analog of ML210 (ML210-yne) shows significantly reduced non-specific covalent interactions across the proteome relative to RSL3-yne [1]. While ML210 exhibits cell-killing activity similar to RSL3 across a panel of 821 cancer cell lines, its distinct warhead chemistry and reduced off-target reactivity make it a non-interchangeable tool [2]. (1R,3S)-RSL3, as the low-activity control for the chloroacetamide series, is essential for benchmarking these background effects.

Proteome Reactivity vs ML210
Head-to-head
RSL3-yne: High chloroacetamide proteome reactivity
ML210-yne: Low nitroisoxazole proteome reactivity
Validates chloroacetamide-specific background control for chemoproteomics
Competitive chemical proteomics with alkyne probes
Chemical Probe GPX4 Covalent Inhibitor Selectivity

(1R,3S)-RSL3 Application Scenarios


GPX4 Ferroptosis Negative Control

Use (1R,3S)-RSL3 as a matched, low-activity control in any experiment assessing ferroptosis induction by (1S,3R)-RSL3. The 1,300-fold difference in EC50 values (5.2 µM vs. 0.004 µM) in HT22 cells provides a clear, quantitative benchmark to confirm that observed cell death is specifically dependent on the stereochemistry of the active probe [1]. This is essential for validating target engagement and excluding non-specific cytotoxicity.

GPX4-Dependent vs. Independent Mechanisms

Employ (1R,3S)-RSL3 in parallel with (1R,3R)-RSL3 and (1S,3R)-RSL3 to dissect GPX4-dependent and -independent mechanisms of cell death. Given that (1R,3R)-RSL3 is equipotent to the active enantiomer in CRC cells despite not binding GPX4, (1R,3S)-RSL3's low activity serves as a critical reference point to distinguish between specific stereoisomer-driven effects and more general, GPX4-independent cytotoxicity [2].

Chloroacetamide Probe Off-Target Reactivity

Utilize (1R,3S)-RSL3 as a control in chemical proteomics experiments designed to profile the cellular targets of chloroacetamide-containing ferroptosis inducers. When using active probes like RSL3-yne, (1R,3S)-RSL3 provides a stereochemically matched baseline for non-specific covalent binding, enabling the accurate identification of specific, stereoselective interactions with proteins like GPX4 and other selenoproteins [3].

GPX4 Knockdown and Overexpression Validation

In studies using siRNA or CRISPR to modulate GPX4 expression, (1R,3S)-RSL3 can be used as a control to confirm that changes in cellular sensitivity are due to altered GPX4 levels. Its low activity should not be affected by GPX4 modulation, providing a stable baseline against which the changing sensitivity to the active (1S,3R)-RSL3 can be measured and validated [2].

Application
Selection Property
Validation Focus
GPX4 ferroptosis negative control
Stereochemical matched control (low activity)
Stereospecific cell death confirmation
GPX4-dependent mechanism dissection
Low-activity reference point
Distinguishing GPX4-dependent cytotoxicity
Chloroacetamide probe background control
Matched chloroacetamide negative control
Non-specific covalent binding baseline
GPX4 modulation sensitivity control
Stable baseline activity under GPX4 modulation
Sensitivity change validation in knockdown/overexpression studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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